molecular formula C16H17N5O5S B13735235 3-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinyl)azo)phenyl dimethylsulfamate CAS No. 29333-57-1

3-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinyl)azo)phenyl dimethylsulfamate

Cat. No.: B13735235
CAS No.: 29333-57-1
M. Wt: 391.4 g/mol
InChI Key: WNNSTANUDGOPFP-UHFFFAOYSA-N
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Description

3-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinyl)azo)phenyl dimethylsulfamate is a complex organic compound with a unique structure that includes a cyano group, a hydroxyl group, and an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinyl)azo)phenyl dimethylsulfamate typically involves multiple steps. One common method includes the reaction of 5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridine with phenyl dimethylsulfamate under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

3-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinyl)azo)phenyl dimethylsulfamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may result in a more reduced form.

Scientific Research Applications

3-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinyl)azo)phenyl dimethylsulfamate has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of dyes and pigments due to its azo linkage.

Mechanism of Action

The mechanism of action of 3-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinyl)azo)phenyl dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyano-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridinone
  • Benzoic acid, 4-(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinyl)azo-, 2-phenoxyethyl ester

Uniqueness

3-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinyl)azo)phenyl dimethylsulfamate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

29333-57-1

Molecular Formula

C16H17N5O5S

Molecular Weight

391.4 g/mol

IUPAC Name

[3-[(5-cyano-6-hydroxy-1,4-dimethyl-2-oxopyridin-3-yl)diazenyl]phenyl] N,N-dimethylsulfamate

InChI

InChI=1S/C16H17N5O5S/c1-10-13(9-17)15(22)21(4)16(23)14(10)19-18-11-6-5-7-12(8-11)26-27(24,25)20(2)3/h5-8,22H,1-4H3

InChI Key

WNNSTANUDGOPFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C#N)O)C)N=NC2=CC(=CC=C2)OS(=O)(=O)N(C)C

Origin of Product

United States

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